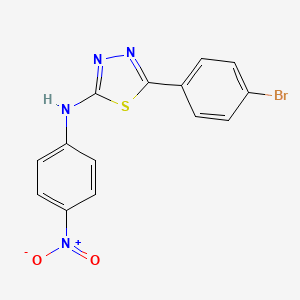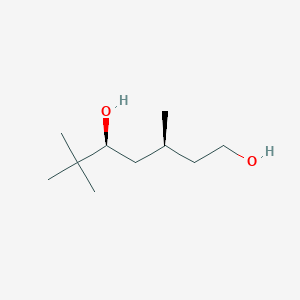
(3S,5S)-3,6,6-trimethylheptane-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-3,6,6-trimethylheptane-1,5-diol is an organic compound with a unique structure characterized by the presence of two hydroxyl groups and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3,6,6-trimethylheptane-1,5-diol typically involves the use of stereoselective reactions to ensure the correct configuration of the compound. One common method involves the reduction of a precursor ketone using a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from -10°C to 25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the reduction reactions, and advanced purification techniques like distillation or crystallization are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5S)-3,6,6-trimethylheptane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form alkanes using hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl₂) in an inert solvent like dichloromethane.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S,5S)-3,6,6-trimethylheptane-1,5-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a model molecule to study enzyme-substrate interactions and the effects of stereochemistry on biological activity. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, this compound has potential applications in drug development. Its structure can be modified to create new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for applications in coatings, adhesives, and lubricants.
Mecanismo De Acción
The mechanism of action of (3S,5S)-3,6,6-trimethylheptane-1,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The stereochemistry of the molecule plays a crucial role in determining its biological effects and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,5R)-3,6,6-trimethylheptane-1,5-diol
- (3R,5S)-3,6,6-trimethylheptane-1,5-diol
- (3R,5R)-3,6,6-trimethylheptane-1,5-diol
Uniqueness
(3S,5S)-3,6,6-trimethylheptane-1,5-diol is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. Compared to its stereoisomers, this compound may exhibit different physical and chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
531559-37-2 |
|---|---|
Fórmula molecular |
C10H22O2 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
(3S,5S)-3,6,6-trimethylheptane-1,5-diol |
InChI |
InChI=1S/C10H22O2/c1-8(5-6-11)7-9(12)10(2,3)4/h8-9,11-12H,5-7H2,1-4H3/t8-,9-/m0/s1 |
Clave InChI |
FUAFTPHAAKIVKB-IUCAKERBSA-N |
SMILES isomérico |
C[C@@H](CCO)C[C@@H](C(C)(C)C)O |
SMILES canónico |
CC(CCO)CC(C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane](/img/structure/B14231071.png)
![6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid](/img/structure/B14231082.png)
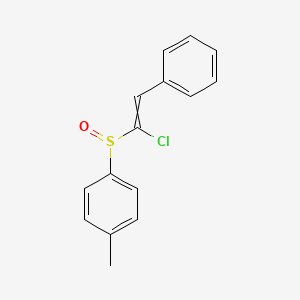


![[(Phenoxycarbonyl)oxy]acetic acid](/img/structure/B14231099.png)
![N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N'-propan-2-ylurea](/img/structure/B14231107.png)
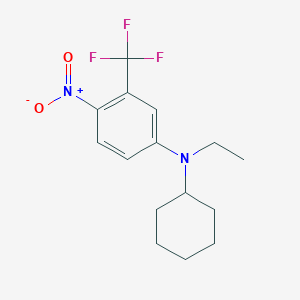
![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)
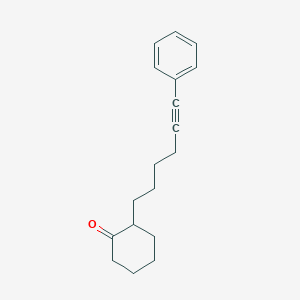
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)
